GW6471 is a chemical compound specifically designed to antagonize peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor protein that plays a crucial role in regulating various cellular processes, including fatty acid metabolism, inflammation, and cell proliferation []. By blocking PPARα activity, GW6471 serves as a valuable tool for researchers investigating these processes in cell culture experiments.
One primary area of GW6471 application lies in studying fatty acid metabolism. PPARα is known to promote the uptake and burning of fatty acids for energy production []. Researchers can utilize GW6471 to inhibit PPARα function and observe the resulting changes in cellular fatty acid utilization. This approach helps elucidate the specific role of PPARα in regulating fat metabolism within cells.
PPARα also possesses anti-inflammatory properties []. GW6471's ability to block PPARα allows researchers to explore the involvement of PPARα signaling in inflammatory responses. By treating cells with GW6471 and monitoring inflammatory markers, scientists can gain insights into the mechanisms by which PPARα controls inflammation at the cellular level [].
Studies suggest that PPARα activation can influence cell proliferation in certain contexts []. GW6471 provides a tool for researchers to investigate this connection. By antagonizing PPARα and observing changes in cell growth rates, scientists can assess the role of PPARα signaling in cell proliferation within a specific cell type [].
The compound N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is a complex organic molecule featuring multiple functional groups, including an oxazole ring, an amide linkage, and a trifluoromethyl group. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
As mentioned earlier, GW6471 acts as a PPARα antagonist. PPARα is a transcription factor that regulates genes involved in fatty acid oxidation, cholesterol metabolism, and glucose uptake []. Upon binding its natural ligands, PPARα undergoes conformational changes and interacts with specific DNA sequences, promoting the expression of target genes. GW6471 disrupts this process by binding to the ligand-binding domain of PPARα, preventing natural ligand binding and subsequent gene activation [].
Studies suggest that GW6471 treatment in breast cancer stem cells leads to reduced cell viability, proliferation, and spheroid formation []. This effect is attributed to the disruption of PPARα-mediated metabolic pathways essential for cancer stem cell survival and growth [].
Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:
The synthesis of this compound can be approached through several methods:
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide may find applications in:
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
Preliminary data suggest that similar compounds can modulate key signaling pathways involved in inflammation and cancer progression .
Several compounds share structural similarities with N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[[Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide. These include:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-isoxazole | Structure | Antiinflammatory |
N-(4-Chlorophenyl)-5-methylisoxazole | Structure | Antimicrobial |
5-Amino-N-(4-bromophenyl)-1,2-isoxazole | Structure | Anticancer |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[[Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yla]amino]propyl]propanamide stands out due to its unique combination of an oxazole ring with a trifluoromethyl substituent, which may enhance its biological activity compared to other similar compounds.
Irritant